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Introduction

Dimethocaine (DMC), also known as Larocaine, is a synthetic derivative of cocaine, originally
developed as a local anesthetic in the 1930s.[1][2][3] Its structural resemblance to procaine
and its action as a dopamine reuptake inhibitor have led to its abuse as a "legal high" and a
cocaine substitute.[1][3][4] This technical guide provides an in-depth overview of the
pharmacological and toxicological profile of Dimethocaine, intended for researchers,
scientists, and professionals in the field of drug development.

Pharmacological Profile
Mechanism of Action

Dimethocaine's primary mechanism of action is the inhibition of the dopamine transporter
(DAT), leading to an increase in extracellular dopamine levels, particularly in the nucleus
accumbens, a key area of the brain's reward system.[2][4] This action is responsible for its
stimulant and euphoric effects, which are similar to, but less potent than, those of cocaine.[1][4]
In addition to its effects on DAT, Dimethocaine also interacts with serotonin (SERT) and
norepinephrine (NET) transporters, though its affinity for these is less characterized compared
to its action on DAT. The potency of Dimethocaine as a dopamine reuptake inhibitor is
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comparable to cocaine, although its binding affinity for the dopamine transporter is lower,
meaning higher doses are required to achieve a similar effect.[1][4]

The local anesthetic properties of Dimethocaine arise from its ability to block voltage-gated
sodium channels, a characteristic shared with other local anesthetics like cocaine and
procaine.[1][5]

Signaling Pathway of Dimethocaine's Action on the Dopamine Transporter
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Caption: Dopaminergic signaling pathway illustrating Dimethocaine's inhibition of the
dopamine transporter (DAT).

Pharmacokinetics

The pharmacokinetic profile of Dimethocaine in humans is not well-documented. When
inhaled, the onset of effects is reported to be within 10-30 minutes, with peak effects occurring
at 60-120 minutes and after-effects lasting for 4-6 hours.[1][4] The primary routes of
administration for abuse are intravenous and nasal, as oral ingestion leads to rapid hydrolysis.

[1]

Studies in Wistar rats have elucidated the metabolic pathways of Dimethocaine. The
metabolism is characterized by Phase | and Phase Il reactions.[1][6]
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e Phase | Reactions: Primarily involve ester hydrolysis, de-ethylation, and hydroxylation of the
aromatic system.

e Phase Il Reactions: Involve N-acetylation and glucuronidation.

In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified
the key enzymes involved in its metabolism.[2][7] Cytochrome P450 (CYP) isoenzymes,
specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are responsible for the Phase |

metabolism.[2][7] N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-
acetylation of Dimethocaine.[2][7]

Metabolic Pathways of Dimethocaine

Phase I Metabolism

Dimethocaine

Ester Hydrolysis De-ethylation Hydroxylation

\
\
|
I
I
)
I

‘\ Catalyzed by jCatalyzed by

\
\
\

~
~~

\\Catalyzed by
\

|
|
|
‘|
\ Key Enzyme% /

CYP1A2, CYP2C19,
CYP2D6, CYP3A4

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6762535/
http://www.biblioteca.cij.gob.mx/Archivos/Materiales_de_consulta/Drogas_de_Abuso/Articulos/47968944.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6762535/
http://www.biblioteca.cij.gob.mx/Archivos/Materiales_de_consulta/Drogas_de_Abuso/Articulos/47968944.pdf
https://www.benchchem.com/product/b1670663?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6762535/
http://www.biblioteca.cij.gob.mx/Archivos/Materiales_de_consulta/Drogas_de_Abuso/Articulos/47968944.pdf
https://www.benchchem.com/product/b1670663?utm_src=pdf-body
https://www.benchchem.com/product/b1670663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Overview of the Phase | and Phase Il metabolic pathways of Dimethocaine.

Pharmacodynamics

The pharmacodynamic effects of Dimethocaine are primarily related to its stimulant properties.
Users report feelings of euphoria, increased energy and talkativeness, and mood elevation.[1]
In animal studies, Dimethocaine has been shown to have reinforcing and anxiogenic effects in
mice.[3] It also produces antinociceptive (pain-blocking) effects at non-toxic doses in mice,
which are thought to be mediated by its actions on the central nervous system.[1] Additionally,
a memory-impairing effect has been observed in mice.[1]

Toxicological Profile
Human Toxicity

There is a significant lack of research on the toxicity of Dimethocaine in humans, and
consequently, the lethal dose is unknown.[1] The side effects reported are similar to those of
cocaine and include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia,
paranoia, and anxiety.[1] A major concern is that to achieve the same euphoric effects as
cocaine, higher doses of Dimethocaine may be required, potentially increasing the risk of
adverse effects.[1] While cardiotoxicity from sodium channel blockade is a known risk with local
anesthetics, there are no specific published reports of Dimethocaine-induced cardiotoxicity in
humans.[1]

Animal Toxicity

Acute toxicity studies in mice have provided some quantitative data on the lethal doses of
Dimethocaine.

Quantitative Data Summary
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. Method/Comm
Parameter Species Value Reference
ents
Pharmacodynam
ics
ICs0 (Dopamine ) ]
Rat (striatal [H]dopamine
Uptake 1.2 uM [819]
o synaptosomes) uptake assay
Inhibition)
o [BH]CFT binding
Ki (DAT Binding) Rat 1.4 uM [10]
assay
Toxicology
LDso Acute toxicity
Mouse 40 mg/kg [1]
(Intravenous) study
LDso Acute toxicity
Mouse 380 mg/kg [1]
(Subcutaneous) study
Metabolism
Km (N-
. . Michaelis-
acetylation by Human (in vitro) 102 uM o [11]
Menten kinetics
NAT2)
Vmax (N' . )
] o 11 Michaelis-
acetylation by Human (in vitro) [11]

NAT?2)

units/min/pmol

Menten kinetics

P450
Contribution to

De-ethylation

Relative activity

CYP1A2 Human (in vitro) 3% [7]
factor approach
o Relative activity

CYP2C19 Human (in vitro) 1% [7]
factor approach
o Relative activity

CYP2D6 Human (in vitro) <1% [7]

factor approach
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o Relative activity
CYP3A4 Human (in vitro) 96% [7]
factor approach

P450
Contribution to

Hydroxylation

o Relative activity
CYP1A2 Human (in vitro) 32% [7]
factor approach

o Relative activity
CYP2C19 Human (in vitro) 5% [7]
factor approach

o Relative activity
CYP2D6 Human (in vitro) 51% [7]
factor approach

o Relative activity
CYP3A4 Human (in vitro) 12% [7]
factor approach

Experimental Protocols

Detailed, step-by-step experimental protocols for Dimethocaine studies are not readily
available in the public domain. However, the methodologies employed in key research can be
summarized as follows:

In Vitro Metabolism Studies

o Objective: To identify the human enzymes responsible for the metabolism of Dimethocaine.
o Methodology:

o Enzyme Sources: cDNA-expressed human P450 and NAT isozymes, as well as pooled
human liver microsomes (HLM), are used.[3][7]

o Incubation: Dimethocaine is incubated with the enzyme sources in the presence of
necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for NATS).

o Analysis: The formation of metabolites is measured using liquid chromatography-mass
spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[7]
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o Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations
of Dimethocaine to calculate Km and Vmax values.[7]

o Enzyme Contribution: The relative activity factor (RAF) approach is used to estimate the
percentage contribution of each P450 isozyme to the in vivo hepatic clearance.[7]
Chemical inhibition studies in HLM are also performed to confirm these findings.[7]

In Vivo Metabolism Studies in Rats

o Objective: To identify the metabolites of Dimethocaine in a living organism.

o Methodology:
o Animal Model: Male Wistar rats are administered Dimethocaine (e.g., 20 mg/kg).[6][11]
o Sample Collection: Urine is collected over a specified period.

o Sample Preparation: Urine samples are subjected to enzymatic cleavage of conjugates
(e.g., with glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or protein
precipitation.[6][11]

o Analysis: Metabolites are separated and identified using liquid chromatography-high-
resolution mass spectrometry (LC-HRMSn).[6]

Dopamine Transporter Binding and Uptake Assays

o Objective: To determine the affinity and potency of Dimethocaine at the dopamine
transporter.

o Methodology:
o Preparation: Synaptosomes are prepared from rat striatal tissue.

o Binding Assay: The ability of Dimethocaine to displace a radiolabeled ligand (e.qg.,
[BH]CFT or [BH]WIN 35,428) from the dopamine transporter is measured.[8][10] The
inhibition constant (Ki) is then calculated.
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o Uptake Assay: The ability of Dimethocaine to inhibit the uptake of radiolabeled dopamine
(e.g., [3H]dopamine) into striatal synaptosomes is measured.[8][10] The concentration that
inhibits 50% of the uptake (ICso) is determined.

Acute Toxicity (LDso) Determination in Mice

o Objective: To determine the median lethal dose (LDso) of Dimethocaine.
o Methodology:
o Animal Model: Mice are used for the study.

o Administration: Dimethocaine is administered via different routes (e.g., intravenous,
subcutaneous) at varying doses to different groups of animals.

o Observation: The animals are observed for a specified period (e.g., 24 hours), and the
number of mortalities in each group is recorded.

o Calculation: The LDso value, the dose at which 50% of the animals die, is calculated using
statistical methods.

Experimental Workflow for In Vitro Metabolism Study
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Caption: A generalized workflow for an in vitro study of Dimethocaine metabolism.

Conclusion

Dimethocaine presents a pharmacological profile centered on its activity as a dopamine
reuptake inhibitor, which underlies its stimulant and abuse potential. Its metabolism is complex,
involving multiple CYP450 enzymes and NAT2, suggesting a potential for drug-drug
interactions and variability in effects based on individual genetic differences in these enzymes.
The toxicological data, particularly in humans, is sparse, which is a significant concern given its
availability as a recreational drug. The higher doses required to achieve effects comparable to
cocaine may increase the risk of acute toxicity. This guide summarizes the current technical
knowledge on Dimethocaine, highlighting the need for further research into its human
pharmacokinetics and long-term toxicological effects to better understand its potential for harm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1670663?utm_src=pdf-custom-synthesis
https://www.pubcompare.ai/protocol/aq761IwB4C3bMWOeY8qw/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6762535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6762535/
https://pubmed.ncbi.nlm.nih.gov/24309420/
https://pubmed.ncbi.nlm.nih.gov/24309420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3109501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3109501/
https://www.uoanbar.edu.iq/catalog/file/dr_Muhammed%20Malik/determination%20of%20ld50.pdf
https://acikders.ankara.edu.tr/pluginfile.php/104658/mod_resource/content/0/DETERMINATION%20OF%20ACUTE%20TOXICITY%20%28LD50%29.pdf
http://www.biblioteca.cij.gob.mx/Archivos/Materiales_de_consulta/Drogas_de_Abuso/Articulos/47968944.pdf
https://www.pubcompare.ai/protocol/eUrMq4sBwGXEOgesBrRl/
https://pubmed.ncbi.nlm.nih.gov/27636111/
https://www.researchgate.net/publication/365064746_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC3877490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3877490/
https://www.benchchem.com/product/b1670663#pharmacological-and-toxicological-profile-of-dimethocaine
https://www.benchchem.com/product/b1670663#pharmacological-and-toxicological-profile-of-dimethocaine
https://www.benchchem.com/product/b1670663#pharmacological-and-toxicological-profile-of-dimethocaine
https://www.benchchem.com/product/b1670663#pharmacological-and-toxicological-profile-of-dimethocaine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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